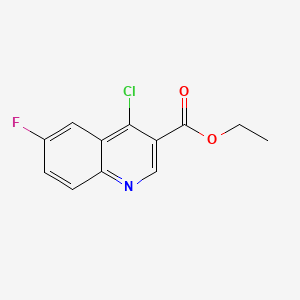

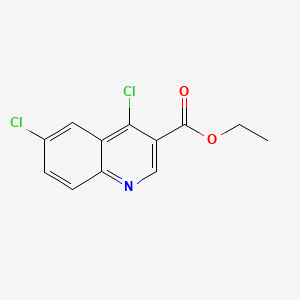

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinolone derivatives often involves multistep reactions. For instance, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were prepared through a multistep synthesis, with a key step being the formation of the C-7 fatty amide derivative . Another study reports the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using a Gould-Jacobs reaction catalyzed by aluminium metal under microwave-assistance, achieving a high yield of 94.2% . These syntheses involve various reagents and conditions, such as the use of sodium azide, zinc, ammonium chloride, and chlorotrimethylsilane (TMSCl) .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by the presence of halogen atoms, such as chlorine and fluorine, which can significantly influence the chemical properties and biological activity of these compounds. An NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provided insights into the chemical shifts and coupling constants of these molecules, which are crucial for understanding their molecular structure .

Chemical Reactions Analysis

Quinolone derivatives undergo various chemical reactions that are essential for their synthesis and modification. For example, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate involved a Friedländer reaction followed by Williamson ether synthesis and in situ ester hydrolysis to obtain the desired products . Another study described the preparation of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate through chemical reduction and subsequent nucleophilic addition and cyclocondensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as melting points and solubility, are influenced by their molecular structure. These properties are important for the application of these compounds as antibacterial agents. For instance, the compound with hexanoic acid-based fatty amide showed excellent anti-biofilm activity and significant antibacterial activity against Staphylococcus aureus . The antibacterial activity of various 7-substituted quinolone derivatives was also evaluated, with some showing promising results against both Gram-positive and Gram-negative organisms .

Applications De Recherche Scientifique

Synthesis and Catalysis

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate has been synthesized through various methods, including microwave-assisted reactions. A study by Song Bao-an (2012) described the synthesis of a closely related compound, Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, using aluminium metal as a catalyst under microwave conditions, achieving a 94.2% yield. This highlights the compound's relevance in organic synthesis and catalysis research (Song Bao-an, 2012).

NMR Spectroscopy Studies

In the field of spectroscopy, particularly NMR (Nuclear Magnetic Resonance), derivatives of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate have been extensively studied. Podányi et al. (1996) synthesized and recorded the 1H, 13C, and 19F NMR spectra of Ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its halo derivatives, providing valuable data for understanding the electronic structure and properties of these compounds (Podányi et al., 1996).

Chemical Transformations

The compound has also been a subject in studies focusing on chemical transformations. For instance, Guo Hui (1991) explored the conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate into other derivatives, shedding light on its reactivity and potential as a synthetic intermediate (Guo Hui, 1991).

Antibacterial Studies

While avoiding specifics on drug use and side effects, it's notable that quinolone derivatives, including compounds structurally related to Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate, have been studied for their antibacterial properties. Koga et al. (1980) synthesized and evaluated the antibacterial activity of various 1,4-dihydro-4-oxoquinoline-3-carboxylic acids, a class to which Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate belongs. This research contributes to the understanding of structure-activity relationships in antibacterial agents (Koga et al., 1980).

Safety and Hazards

The compound is classified as an Eye Irritant 2 according to the GHS classification system . The associated hazard statement is H319, indicating that it causes serious eye irritation . The recommended precautionary statements are P305 + P351 + P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHSOQWURBALSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363155 | |

| Record name | ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77779-49-8 | |

| Record name | ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

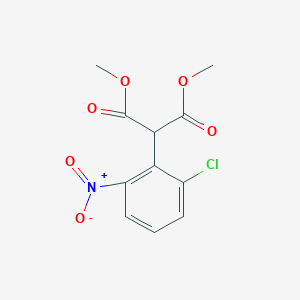

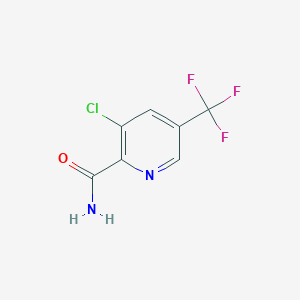

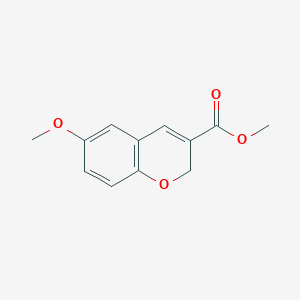

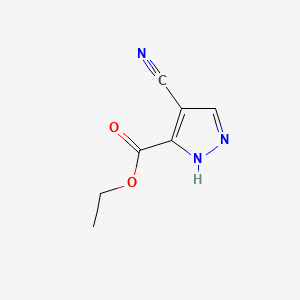

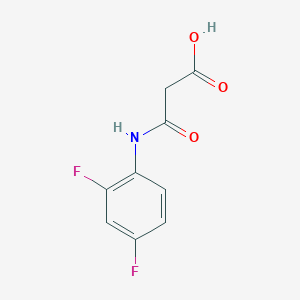

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}-3-buten-2-one](/img/structure/B1300457.png)

![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)

![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)

![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)